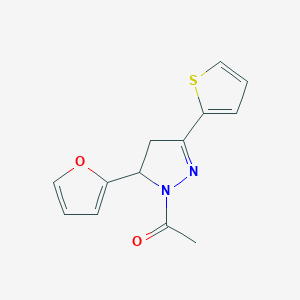

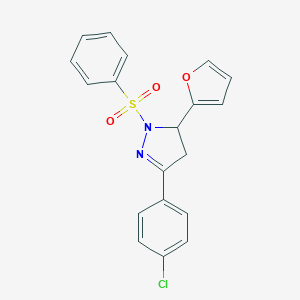

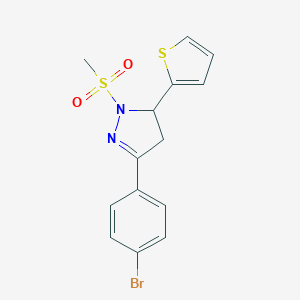

![molecular formula C21H26N2O6S2 B488589 N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide CAS No. 724437-55-2](/img/structure/B488589.png)

N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of functionalized 6H-benzo[c]chromenes, which is the core structure of the compound , has been developed . This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final products .Molecular Structure Analysis

The molecular structure of “N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide” is based on the 6H-benzo[c]chromene core, which is a tricyclic structure . The compound also contains sulfonamide groups, which are known for their biological activity.Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the intermolecular Diels–Alder cycloaddition . This reaction is followed by an oxidative aromatization process to form the final product .Scientific Research Applications

Synthesis and Catalysis

Research on chromene derivatives often focuses on synthesis methods due to their relevance in various fields, including material science and chemical sensing. For instance, a study demonstrated the one-pot synthesis of 4H-Chromene and Dihydropyrano[3,2-c]chromene derivatives in hydroalcoholic media using poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) as catalysts, highlighting the efficiency of sulfonamide derivatives in catalyzing the formation of chromene structures (Ghorbani‐Vaghei, Toghraei-Semiromi, & Karimi-Nami, 2011).

Sensing and Imaging

Chromene derivatives have been explored for their photoluminescent properties and potential applications in sensing and imaging. A study synthesized water-soluble sodium 8-carboxy-7-hydroxy-6-oxo-6H-benzo[c]chromene-2-sulfonates and applied them as fluorescent probes for Fe3+ detection in water, showcasing their utility in environmental monitoring and biological imaging (Shi & Zhang, 2020).

Material Science

In material science, chromene derivatives are investigated for their structural and functional properties. Research on the synthesis and fluorescence properties of benzo[c]coumarin carboxylic acids in the solid state reveals the potential of chromene derivatives in developing new materials with specific optical properties (Shi, Liang, & Zhang, 2017). Furthermore, the study on green synthesis of novel triflouromethyl-1H-benzo[f]chromenes using 2-oxoimidazolidine-1,3-disulfonic acid as a catalyst underscores the environmental benefits of employing sustainable methods in the synthesis of chromene-based compounds (Massoumi Shahi, Nikpassand, Fallah-Bagher-Shaidaei, & Zare Fekri, 2018).

properties

IUPAC Name |

3-N,3-N,8-N,8-N-tetraethyl-6-oxobenzo[c]chromene-3,8-disulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S2/c1-5-22(6-2)30(25,26)15-9-11-17-18-12-10-16(31(27,28)23(7-3)8-4)14-20(18)29-21(24)19(17)13-15/h9-14H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXIRTZEJOJVDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C=C(C=C3)S(=O)(=O)N(CC)CC)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

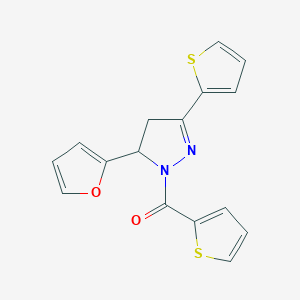

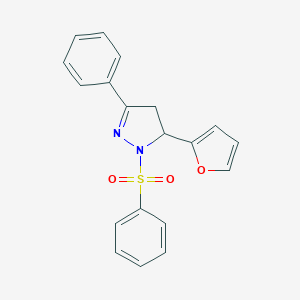

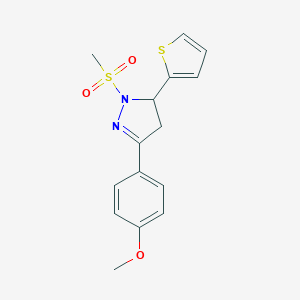

![3-[1-acetyl-3-(2-furyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline](/img/structure/B488518.png)

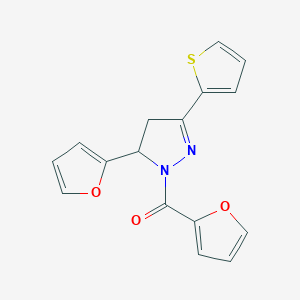

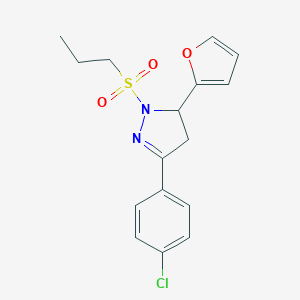

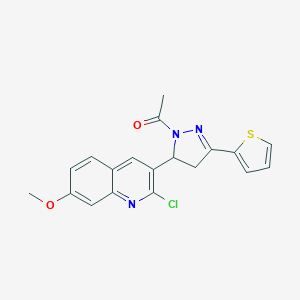

![2-chloro-3-[3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methylquinoline](/img/structure/B488519.png)

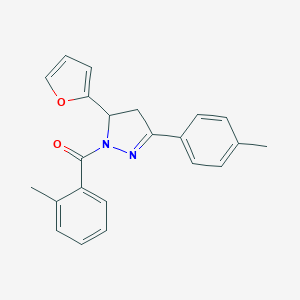

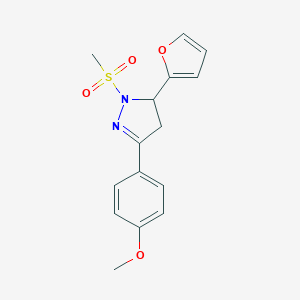

![2-chloro-6-methyl-3-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B488521.png)